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Compound of Interest

Compound Name: Irdye 700DX

Cat. No.: B8822846 Get Quote

Technical Support Center: IRDye 700DX
Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce

background fluorescence when using IRDye 700DX.

Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence with IRDye 700DX in Western

blotting?

High background fluorescence with IRDye 700DX can stem from several factors, including

insufficient blocking, improper antibody concentrations, inadequate washing, the type of

membrane used, and contamination. Each of these factors can lead to non-specific binding of

the primary or secondary antibodies, resulting in a poor signal-to-noise ratio.

Q2: Is IRDye 700DX prone to high background?

IRDye 700DX is a near-infrared (NIR) dye, and a key advantage of working in the NIR

spectrum (700-900 nm) is that biological samples and most membranes have very low

autofluorescence in this range. This inherently leads to lower background compared to visible

fluorophores. However, procedural errors can still introduce high background.
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Q3: Can the type of membrane I use affect the background with IRDye 700DX?

Yes, the choice of membrane is critical. For NIR fluorescence applications, low-fluorescence

polyvinylidene difluoride (PVDF) membranes are often recommended. While nitrocellulose can

be used, it may generate a higher background, especially when it dries out.[1] It is crucial to

handle the membrane with clean forceps and avoid any contamination.

Q4: How does drying the membrane impact background fluorescence?

For low-fluorescence PVDF membranes, imaging them dry can reduce background and

enhance the signal.[1] Conversely, nitrocellulose membranes tend to have a lower background

when imaged wet.[1] If you choose to dry your PVDF membrane, ensure it is completely dry

before imaging to prevent uneven background.

Troubleshooting Guides
High background fluorescence can obscure your specific signal, making data interpretation

difficult. This guide provides a systematic approach to identifying and resolving the common

causes of high background when using IRDye 700DX.

Guide 1: Optimizing Your Blocking and Antibody
Incubation Steps
Problem: High background across the entire membrane.

This is often due to either inefficient blocking or incorrect antibody concentrations, leading to

widespread non-specific binding.

Solutions:

Optimize Blocking Buffer: The choice of blocking buffer is critical. Commercial blocking

buffers specifically designed for fluorescent Western blotting are recommended.[2][3] If using

non-fat dry milk, be aware that it can sometimes cause high background with certain

antibodies; in such cases, Bovine Serum Albumin (BSA) or a commercial protein-free blocker

may be a better alternative.
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Ensure Adequate Blocking Time: Block the membrane for at least 1 hour at room

temperature with gentle agitation.[2] Insufficient blocking time will leave sites on the

membrane open for non-specific antibody binding.

Titrate Your Antibodies: Both primary and secondary antibody concentrations that are too

high can lead to high background.[2][4] It is essential to perform a titration to determine the

optimal concentration that provides a strong specific signal with low background.

Use Fresh Reagents: Always use freshly prepared buffers and antibody dilutions to avoid

contamination and ensure optimal performance.[2]

Experimental Protocol: Antibody Titration for Optimal
Signal-to-Noise

Prepare Identical Strips: Run the same amount of your protein of interest on multiple lanes of

a gel and transfer to a low-fluorescence PVDF membrane. After transfer, cut the membrane

into identical strips.

Block Uniformly: Block all strips in the same blocking buffer for 1 hour at room temperature.

Primary Antibody Dilution Series: Prepare a series of dilutions for your primary antibody

(e.g., 1:500, 1:1000, 1:2500, 1:5000, 1:10000) in your blocking buffer. Incubate each strip

with a different dilution overnight at 4°C with gentle agitation.

Wash: Wash all strips with your chosen wash buffer (e.g., PBS-T or TBS-T) three times for 5

minutes each.

Secondary Antibody Incubation: Incubate all strips with the same concentration of IRDye
700DX-conjugated secondary antibody for 1 hour at room temperature, protected from light.

Final Washes: Wash the strips again as in step 4.

Image and Analyze: Image all strips simultaneously on an appropriate imaging system (e.g.,

LI-COR Odyssey). Compare the signal intensity of your band of interest to the background

on each strip to determine the optimal primary antibody concentration.
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Repeat for Secondary Antibody: Once the optimal primary antibody concentration is

determined, you can perform a similar titration for your IRDye 700DX secondary antibody.

Guide 2: Effective Washing Procedures
Problem: Speckled or uneven background on the membrane.

This can be caused by aggregated antibodies or insufficient washing, which fails to remove

unbound antibodies.

Solutions:

Incorporate a Detergent: Use a wash buffer containing a mild detergent like Tween-20

(typically at 0.1%). This helps to disrupt weak, non-specific binding.

Sufficient Wash Volume and Duration: Use a generous volume of wash buffer to ensure the

membrane is fully submerged. Perform at least three washes of 5-10 minutes each with

gentle agitation.[4]

Rinse Before Washing: A quick rinse with wash buffer before starting the main washes can

help to remove excess antibody.

Data Summary
The following tables provide a qualitative comparison of common variables affecting

background fluorescence with IRDye 700DX. Optimal conditions should be empirically

determined for each experimental system.

Table 1: Comparison of Blocking Buffers
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Blocking Buffer
Expected Background
Level

Potential Issues

Commercial NIR Blocking

Buffers
Low

Generally the most reliable

option.

Bovine Serum Albumin (BSA) Low to Moderate
Can be a good alternative to

milk.

Non-Fat Dry Milk Moderate to High

May contain endogenous

biotin and glycoproteins that

can interfere with some

assays. Not recommended for

detecting phosphoproteins.

Protein-Free Blockers Low

Ideal for avoiding cross-

reactivity with protein-based

blocking agents.

Table 2: Troubleshooting Summary

Symptom Possible Cause Recommended Action

High, uniform background
Insufficient blocking, antibody

concentration too high.

Increase blocking time, use a

specialized NIR blocking

buffer, titrate primary and

secondary antibodies.

Speckled or blotchy

background

Aggregated antibodies,

insufficient washing,

contaminated buffers.

Centrifuge antibodies before

use, increase wash

duration/volume, use fresh,

filtered buffers.

Non-specific bands
Primary antibody concentration

too high, cross-reactivity.

Decrease primary antibody

concentration, ensure antibody

is validated for the application.

High background from

membrane

Incorrect membrane type,

membrane dried out

(nitrocellulose).

Use low-fluorescence PVDF

membranes. Image PVDF dry

and nitrocellulose wet.[1]
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Visualizations
High Background with IRDye 700DX

Is your blocking protocol optimized?

Action: 
- Use a commercial NIR blocking buffer.

- Increase blocking time to >1 hr.
- Ensure complete submersion of the membrane.

No

Are your antibody concentrations optimized?

Yes

Action: 
- Titrate primary and secondary antibodies.

- Centrifuge antibodies to remove aggregates.

No

Is your washing procedure adequate?

Yes

Action: 
- Increase number and duration of washes.

- Use 0.1% Tween-20 in wash buffer.
- Use a large volume of fresh wash buffer.

No

Are you using the correct membrane and imaging conditions?

Yes

Action: 
- Use a low-fluorescence PVDF membrane.

- Image PVDF dry or nitrocellulose wet.

No

Low Background Achieved

Yes

Click to download full resolution via product page
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Caption: Troubleshooting workflow for reducing high background fluorescence with IRDye
700DX.
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Caption: Principle of reduced background in Near-Infrared (NIR) vs. Visible fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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